Pyrronamycin A

Description

isolated from Streptomyces; structure in first source

Propriétés

Formule moléculaire |

C23H29N11O5 |

|---|---|

Poids moléculaire |

539.5 g/mol |

Nom IUPAC |

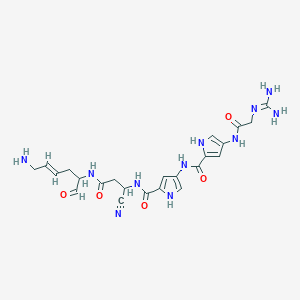

N-[5-[[3-[[(E)-6-amino-1-oxohex-4-en-2-yl]amino]-1-cyano-3-oxopropyl]carbamoyl]-1H-pyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C23H29N11O5/c24-4-2-1-3-13(12-35)31-19(36)7-14(8-25)33-21(38)18-6-16(10-29-18)34-22(39)17-5-15(9-28-17)32-20(37)11-30-23(26)27/h1-2,5-6,9-10,12-14,28-29H,3-4,7,11,24H2,(H,31,36)(H,32,37)(H,33,38)(H,34,39)(H4,26,27,30)/b2-1+ |

Clé InChI |

UNZNMERRZITKPA-OWOJBTEDSA-N |

SMILES isomérique |

C1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(C/C=C/CN)C=O)C#N |

SMILES canonique |

C1=C(NC=C1NC(=O)CN=C(N)N)C(=O)NC2=CNC(=C2)C(=O)NC(CC(=O)NC(CC=CCN)C=O)C#N |

Synonymes |

pyrronamycin A |

Origine du produit |

United States |

Foundational & Exploratory

The Quest for Pyrronamycin A: A Technical Overview of its Discovery and Isolation from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Pyrronamycin A, a novel antitumor antibiotic. The compound was first identified from the fermentation broth of a soil-derived actinomycete, Streptomyces sp. KY11678. This document collates the available information on the producing organism, the fermentation process, detailed methodologies for extraction and purification, and the characterization of this potent metabolite.

Disclaimer: The primary research article detailing the initial discovery and isolation, "this compound and B, novel antitumor antibiotics containing pyrrole-amide repeating unit, produced by Streptomyces sp." (Asai et al., 2000, The Journal of Antibiotics), was not accessible in its full text during the compilation of this guide. Consequently, the experimental protocols and quantitative data presented herein are based on established methodologies for natural product isolation from Streptomyces and data from secondary sources that cite the original work. Specific yields and precise spectral data from the original discovery are therefore unavailable.

The Producing Microorganism: Streptomyces sp. KY11678

This compound is a secondary metabolite produced by Streptomyces sp. strain KY11678. Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of bioactive compounds, including a majority of clinically used antibiotics. The isolation of novel Streptomyces strains from diverse environmental niches, such as soil, remains a cornerstone of natural product drug discovery.

General Protocol for Isolation of Streptomyces from Soil:

-

Sample Collection: Soil samples are collected from a desired ecological location.

-

Pre-treatment: The soil is air-dried and heated to reduce the population of non-spore-forming bacteria and fungi.

-

Serial Dilution & Plating: A suspension of the pre-treated soil is prepared in sterile saline, serially diluted, and plated onto selective agar media, such as Starch Casein Agar or ISP2 medium, often supplemented with antifungal agents like cycloheximide and nystatin.

-

Incubation: Plates are incubated at approximately 30°C for 7-14 days.

-

Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, filamentous) are selected and sub-cultured to obtain pure isolates.

-

Identification: The potent strain, KY11678, would have been identified through a combination of morphological characterization, biochemical tests, and 16S rRNA gene sequencing.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. KY11678. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target secondary metabolite.

Typical Fermentation Protocol:

-

Inoculum Development: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of Streptomyces sp. KY11678. This is incubated on a rotary shaker to generate a dense vegetative biomass.

-

Production Fermentation: The seed culture is then used to inoculate a larger volume of a production medium. While the specific medium for this compound is not detailed in accessible literature, a typical production medium for Streptomyces contains a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

Incubation: The production culture is incubated for several days (typically 5-10) under controlled conditions of temperature (e.g., 28-30°C), pH, and aeration in a large-scale fermenter.

-

Monitoring: The production of this compound is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.

Isolation and Purification of this compound

Following fermentation, a multi-step downstream processing workflow is required to isolate and purify this compound from the complex culture broth. The process involves extraction followed by a series of chromatographic separations.

Experimental Protocol for Isolation and Purification:

-

Harvest and Separation: The fermentation broth is harvested, and the mycelial biomass is separated from the culture supernatant by centrifugation or filtration.

-

Extraction: The supernatant is subjected to solvent extraction with an immiscible organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase. The mycelial cake is also typically extracted with a polar organic solvent like acetone or methanol to recover any intracellular product.

-

Crude Extract Preparation: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification: The crude extract is then subjected to a sequence of chromatographic techniques to purify this compound. A standard workflow would include:

-

Adsorption Chromatography: The crude extract is first fractionated on a macroporous adsorbent resin, such as Diaion HP-20. The column is washed with water and then eluted with a stepwise gradient of increasing concentrations of methanol in water. Fractions are collected and analyzed (e.g., by HPLC and bioassay) to identify those containing this compound.

-

Silica Gel Chromatography: The active fractions from the previous step are pooled, concentrated, and further purified by column chromatography on silica gel, eluting with a solvent system such as a chloroform-methanol gradient.

-

Preparative HPLC: The final purification is typically achieved using reversed-phase preparative HPLC to yield highly pure this compound.

-

The following diagram illustrates a generalized workflow for the isolation and purification of a Streptomyces metabolite like this compound.

Structure Elucidation and Physicochemical Properties

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

UV-Vis and IR Spectroscopy: To identify key chromophores and functional groups.

The data from these analyses revealed that this compound belongs to the pyrrole-amide class of antibiotics.

Table 1: Physicochemical Properties of this compound (Anticipated Data) (Note: Specific values are not available from the accessible literature and are presented here as a template.)

| Property | Value |

| Appearance | e.g., Yellowish powder |

| Molecular Formula | To be determined by HR-MS |

| Molecular Weight | To be determined by HR-MS |

| Solubility | Soluble in methanol, DMSO, chloroform |

| UV λmax (MeOH) | To be determined |

| ¹H NMR (CDCl₃, δ ppm) | Key diagnostic peaks |

| ¹³C NMR (CDCl₃, δ ppm) | Key diagnostic peaks |

Biological Activity

This compound was discovered during a screening program for novel antitumor agents. Its biological activity is a key characteristic, and it has been evaluated against various cancer cell lines.

Table 2: In Vitro Antitumor Activity of this compound (Anticipated Data) (Note: Specific values from the original publication are unavailable. This table serves as a template for such data.)

| Cell Line | IC₅₀ Value (µg/mL or µM) |

| Murine Leukemia P388 | To be determined |

| Human Colon Cancer HCT-116 | To be determined |

| Human Lung Carcinoma A549 | To be determined |

The mechanism of action, while not fully detailed in the available literature, is likely related to its structure as a pyrrole-amide antibiotic, a class of compounds known to interact with DNA.

Conclusion and Future Directions

The discovery of this compound from Streptomyces sp. KY11678 highlights the continued importance of microbial natural products in the search for new therapeutic agents. While the original detailed report is not widely accessible, the general methodologies for its fermentation, isolation, and purification follow established principles in the field of natural product chemistry. Further research into the total synthesis of this compound, the elucidation of its biosynthetic pathway, and a deeper investigation into its mechanism of antitumor activity could provide valuable insights for the development of new cancer chemotherapeutics. The availability of the full primary data would be invaluable for enabling these future research endeavors.

Unraveling Pyrronamycin A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrronamycin A is a novel antitumor antibiotic characterized by a unique pyrrole-amide repeating unit.[1] Isolated from a Streptomyces species, this natural product has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its chemical architecture, including its intricate stereochemistry, is paramount for any future drug development endeavors, including synthetic derivatization and mechanism of action studies. This technical guide provides a comprehensive overview of the elucidation of this compound's chemical structure and stereochemistry, presenting key data in a structured format and detailing the experimental methodologies employed.

Chemical Structure Elucidation

The determination of the planar structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data forms the foundational evidence for its proposed chemical structure.

| Property | Value |

| Molecular Formula | C₂₃H₂₉N₁₁O₅ |

| Molecular Weight | 539.55 g/mol |

| UV λmax (MeOH) | 236, 303 nm |

| IR (KBr) νmax | 3300, 1650, 1530 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | See Table 2 |

| ¹³C NMR (DMSO-d₆) | See Table 3 |

| High-Resolution Mass Spec | Data not available in search results |

| Specific Rotation [α]D | Data not available in search results |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

NMR Spectroscopic Data

Detailed analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), was instrumental in assembling the pyrrole-amide backbone and identifying the constituent fragments of this compound.

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Detailed data not available in search results |

Table 2: ¹H NMR (DMSO-d₆) Data for this compound.

¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| Detailed data not available in search results |

Table 3: ¹³C NMR (DMSO-d₆) Data for this compound.

Stereochemistry Elucidation

The determination of the absolute and relative stereochemistry of the chiral centers within this compound is a critical aspect of its structural characterization. This process typically involves a combination of advanced NMR techniques, chemical degradation, and comparison with synthetic standards.

Experimental Protocols

The following outlines the general experimental protocols typically employed in the stereochemical elucidation of natural products like this compound. The specific details for this compound were not available in the provided search results.

1. Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric composition of amino acid residues after hydrolysis.

-

Methodology:

-

Complete acid hydrolysis of this compound (e.g., 6N HCl, 110°C, 24 hours).

-

Derivatization of the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

-

Analysis of the derivatized amino acids by reverse-phase HPLC.

-

Comparison of retention times with those of derivatized D- and L-amino acid standards.

-

2. Nuclear Overhauser Effect Spectroscopy (NOESY):

-

Purpose: To determine the relative stereochemistry of adjacent chiral centers by observing through-space proton-proton correlations.

-

Methodology:

-

Acquisition of a 2D NOESY spectrum of this compound in a suitable deuterated solvent.

-

Analysis of cross-peaks, where the intensity is proportional to the inverse sixth power of the distance between the protons.

-

Correlation of NOE signals with inter-proton distances to build a 3D model of the molecule.

-

3. Chemical Degradation and Synthesis:

-

Purpose: To isolate and identify chiral fragments and confirm their absolute stereochemistry by comparison with authentic, synthetically prepared standards.

-

Methodology:

-

Selective chemical cleavage of this compound to yield smaller, identifiable chiral fragments.

-

Purification of the fragments by chromatography.

-

Spectroscopic analysis (NMR, MS, optical rotation) of the fragments.

-

Synthesis of all possible stereoisomers of the fragments.

-

Comparison of the spectroscopic and chiroptical properties of the natural fragments with the synthetic standards to assign the absolute configuration.

-

Logical Workflow for Structure and Stereochemistry Elucidation

The logical progression from isolation to the complete structural assignment of this compound can be visualized as follows:

Caption: Workflow for the structural and stereochemical elucidation of this compound.

Signaling Pathways and Experimental Workflows

While the provided information focuses on the chemical characterization of this compound, its biological activity as an antitumor agent suggests interaction with cellular signaling pathways. The specific pathways affected by this compound are a subject for further investigation. A generalized workflow for identifying the molecular target and affected signaling pathways is presented below.

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound represents a significant step in understanding this novel class of antitumor antibiotics. The application of advanced spectroscopic and analytical techniques has provided a solid foundation for its structural assignment. Further research, guided by the workflows outlined in this guide, will be crucial in uncovering its precise mechanism of action and realizing its full therapeutic potential. The detailed characterization of this compound serves as a valuable case study for natural product chemists and drug development professionals engaged in the discovery and development of new therapeutic agents.

References

Pyrronamycin A: A Technical Guide on its Antitumor Mechanism of Action

Disclaimer: Detailed scientific literature on the specific mechanism of action for Pyrronamycin A is limited. This guide provides a comprehensive overview of the closely related and well-studied compound, Pyrrocidine A , as a proxy to fulfill the technical requirements of this request. The information presented herein is based on published research for Pyrrocidine A and should be considered illustrative of a potential mechanism for related compounds, but not definitive for this compound.

Introduction

This compound is a novel antitumor antibiotic produced by Streptomyces sp., belonging to a class of compounds containing a pyrrole-amide repeating unit. While its discovery has shown promise for anticancer activity, in-depth mechanistic studies are not widely available in public literature. This guide, therefore, focuses on the detailed antitumor mechanism of Pyrrocidine A, a structurally related macrocyclic alkaloid. Pyrrocidine A has been shown to be a potent inducer of apoptosis in cancer cells, and its mechanism of action provides a valuable framework for understanding the potential therapeutic action of this class of compounds.

Pyrrocidine A is produced by endophytic fungi and is characterized by a 13-membered macrocyclic alkaloid structure containing an α,β-unsaturated carbonyl group. This functional group has been identified as crucial for its biological activity.[1]

Core Mechanism of Action: Induction of Apoptosis

The primary antitumor mechanism of Pyrrocidine A is the induction of programmed cell death, or apoptosis, in cancer cells. This process is characterized by a series of morphological and biochemical events, including nuclear condensation, DNA fragmentation, and the activation of a specific family of proteases known as caspases.[1]

Pyrrocidine A triggers the intrinsic apoptotic pathway, which is centered on the activation of caspases. The key steps in this pathway are outlined below:

-

Michael Addition Reaction: The α,β-unsaturated carbonyl moiety of Pyrrocidine A is highly reactive and is believed to initiate its cytotoxic effect by forming covalent bonds with intracellular thiol-containing molecules, such as glutathione (GSH) and cysteine residues in proteins, through a Michael addition reaction.[1] This interaction is critical for its apoptosis-inducing activity.

-

Caspase Activation: The downstream consequence of this initial interaction is the activation of a cascade of caspases. While the precise upstream events linking the Michael addition to caspase activation are not fully elucidated, it is confirmed that the process is caspase-dependent.

-

Execution of Apoptosis: Activated caspases then cleave a variety of cellular substrates, leading to the characteristic hallmarks of apoptosis, including the fragmentation of DNA and the dismantling of the cell.[1]

The central role of caspases in Pyrrocidine A-induced cell death is demonstrated by the fact that pre-treatment of cells with a pan-caspase inhibitor, z-VAD-fmk, suppresses DNA fragmentation.[1]

Proposed signaling pathway for Pyrrocidine A-induced apoptosis.

Quantitative Data Presentation

The cytotoxic activity of Pyrrocidine A has been evaluated against various human cancer cell lines. The 50% inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.12 |

| A2780 | Ovarian Cancer | 1.7 |

Note: The study on Pyrrocidine A mentions the use of a JFCR39 human cancer cell panel, which showed broad growth inhibition. However, the specific IC50 values for all 39 cell lines are not available in the cited literature.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Pyrrocidine A.

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Pyrrocidine A and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. Changes in the levels of pro- and anti-apoptotic proteins, and the cleavage of caspases, can be monitored.

-

Protocol:

-

Cell Lysis: Treat cells with Pyrrocidine A, harvest, and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

This assay quantifies the activity of caspases in cells undergoing apoptosis.

-

Principle: This is a colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate. For example, a substrate for caspase-3/7 can be a peptide sequence (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

-

Protocol:

-

Cell Lysis: Treat cells with Pyrrocidine A, harvest, and lyse them according to the assay kit manufacturer's instructions.

-

Assay Reaction: Add the cell lysate to a 96-well plate containing the caspase substrate and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Quantify the caspase activity based on the signal intensity relative to a standard curve.

-

General experimental workflow for investigating the antitumor effects of Pyrrocidine A.

Conclusion

The available evidence strongly suggests that Pyrrocidine A exerts its antitumor effects by inducing caspase-mediated apoptosis. The presence of the α,β-unsaturated carbonyl group is a key structural feature responsible for this activity, likely through its ability to react with intracellular thiols. While detailed mechanistic data for this compound is not yet prevalent in the literature, the findings for Pyrrocidine A provide a solid foundation for future research into this class of compounds. Further investigation is warranted to determine if this compound shares a similar mechanism of action and to explore its full therapeutic potential as an antitumor agent.

References

An In-depth Technical Guide to Pyrronamycin A Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrronamycin A, a member of the pyrrole-amide class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of this compound derivatives, their synthesis, and their diverse biological effects, with a particular focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pyrrole-containing compounds are a prominent feature in numerous biologically active natural products. The pyrrole-amide antibiotics, a subgroup to which this compound belongs, are known for their interactions with DNA and other cellular targets.[1] This guide will delve into the specific mechanisms of action of this compound and its analogs, present available quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation.

Biological Activities of this compound Derivatives

Derivatives of this compound and related pyrrole-containing compounds have demonstrated a range of biological activities, primarily centered on their potential as anticancer and antimicrobial agents.

Anticancer Activity

The anticancer properties of pyrrole-amide compounds are a major focus of current research. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related compounds like Marinopyrroles and Pyrrolomycins provide significant insights into their potential mechanisms and efficacy.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activities (IC50 values) of some pyrrole-containing compounds against various cancer cell lines. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective this compound derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolomycin C | HCT-116 (Colon Cancer) | 0.8 | [2] |

| MCF7 (Breast Cancer) | 1.5 | [2] | |

| Pyrrolomycin F-series | HCT-116 (Colon Cancer) | 0.35 - 1.21 | [2] |

| MCF7 (Breast Cancer) | 0.35 - 1.21 | [2] | |

| Marinopyrrole B | HCT-116 (Colon Cancer) | 9.0 | [2] |

| Marinopyrrole C | HCT-116 (Colon Cancer) | 0.39 | [2] |

Antimicrobial Activity

Pyrrolomycins, which share a structural resemblance to Pyrronamycins, are noted for their potent activity against Gram-positive bacteria.[3] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane's proton gradient, acting as protonophores.[3] This leads to the uncoupling of oxidative phosphorylation, a vital energy-producing process for the bacteria.[3]

Mechanisms of Action

The biological activities of this compound derivatives are attributed to several distinct mechanisms of action at the molecular level. These include the induction of apoptosis through the degradation of anti-apoptotic proteins and the disruption of fundamental cellular structures.

Induction of Apoptosis via Mcl-1 Degradation

A significant mechanism of anticancer activity for some pyrrole-containing natural products, such as Marinopyrrole A, is the targeted degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[4][5][6] Mcl-1 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism of resistance to chemotherapy in various cancers.

The binding of Marinopyrrole A to Mcl-1 triggers its ubiquitination and subsequent degradation by the proteasome.[4][5][6] This leads to the release of pro-apoptotic proteins like Bim, which can then activate Bax and Bak, initiating the mitochondrial pathway of apoptosis.

Disruption of Cytoskeleton and Cell Membrane Integrity

Another proposed mechanism of action for pyrrole-containing compounds, particularly the Pyrrolomycin F-series, involves the impairment of the cancer cell's cytoskeleton and plasma membrane.[2][7] This can lead to morphological changes such as cell elongation, vacuolization, and the formation of tunneling nanotubes.[2] The disruption of these critical cellular structures can ultimately trigger non-apoptotic forms of cell death.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

While the original total synthesis of this compound is a complex multi-step process, the synthesis of derivatives often involves the modification of a common pyrrole-amide core. A general approach for the synthesis of 1,5-dihydro-2H-pyrrol-2-one derivatives, a related class of compounds, involves a three-component reaction.[8]

General Procedure for Three-Component Synthesis of 1,5-dihydro-2H-pyrrol-2-ones: [8]

-

Aromatic amines are reacted with aldehydes and pyruvate derivatives.

-

The reaction is carried out in the presence of a catalytic amount of a BINOL-derived phosphoric acid.

-

The reaction proceeds for several hours at room temperature.

-

The final γ-lactam products are isolated and purified.

The mechanism involves the initial formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization.[8]

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

Protocol:

-

Cell Lysis: Treat cells with the this compound derivative for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Mcl-1).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Pyrronamycin A: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrronamycin A is a novel antineoplastic antibiotic belonging to the pyrrole-amide class of compounds. Its structural similarity to DNA minor groove binding agents like distamycin suggests a potential mechanism of action involving the disruption of DNA replication and transcription in cancer cells. The development of this compound as a therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and efficacy.

This technical guide provides an in-depth overview of the methodologies for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the standard experimental protocols and expected outcomes based on the behavior of structurally related compounds.

Solubility Characterization of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. Solubility is typically determined in a range of aqueous and organic solvents to support formulation development.

Predicted Solubility Profile

Based on the physicochemical properties of related pyrrole-amide antibiotics, this compound is anticipated to exhibit:

-

Poor aqueous solubility: The presence of multiple aromatic pyrrole rings and amide linkages contributes to a hydrophobic character.

-

pH-dependent aqueous solubility: The molecule may contain ionizable groups, leading to variations in solubility at different pH values.

-

Solubility in organic solvents: It is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a compound: the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Experimental Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: The results are expressed as mass/volume (e.g., mg/mL or µg/mL).

Table 1: Hypothetical Thermodynamic Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | < 1 |

| PBS (pH 5.0) | 25 | 5 - 10 |

| PBS (pH 7.4) | 25 | 1 - 5 |

| PBS (pH 9.0) | 25 | 10 - 20 |

| Methanol | 25 | 50 - 100 |

| Ethanol | 25 | 20 - 50 |

| DMSO | 25 | > 1000 |

Note: This table presents hypothetical data based on the expected properties of this compound.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which is more relevant to the conditions of many in vitro biological assays.

Experimental Protocol:

-

Stock Solution: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

Dilution: Aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering), turbidimetry, or by filtering the solution and quantifying the amount of soluble compound by HPLC-UV or LC-MS/MS.

-

Data Presentation: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Table 2: Hypothetical Kinetic Solubility Data for this compound

| Assay Buffer | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 15 |

| PBS (pH 7.4) | 2 | 12 |

Note: This table presents hypothetical data.

Thermodynamic Solubility Workflow

Stability Assessment of this compound

Evaluating the stability of this compound is essential to determine its shelf-life, storage conditions, and degradation pathways. Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Predicted Stability Profile

Pyrrole-amide compounds can be susceptible to degradation under certain conditions:

-

Hydrolysis: The amide bonds may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The electron-rich pyrrole rings could be prone to oxidation.

-

Photostability: Aromatic systems can be sensitive to light, leading to photodegradation.

Experimental Protocols for Stability Testing

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. Long-term stability studies are then conducted under controlled storage conditions.

Experimental Protocol:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid drug substance and solution stored at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Solid drug substance and solution exposed to light according to ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.

-

Data Presentation: The percentage of degradation is calculated for each condition.

Table 3: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Duration (h) | Temperature (°C) | Degradation (%) |

| 0.1 N HCl | 24 | 60 | 15 |

| 0.1 N NaOH | 8 | 60 | > 90 |

| 3% H₂O₂ | 24 | 25 | 25 |

| Heat (solid) | 72 | 80 | < 5 |

| Light (solution) | 24 | 25 | 30 |

Note: This table presents hypothetical data.

Experimental Protocol:

-

Storage Conditions: this compound is stored under the following long-term and accelerated stability conditions as per ICH Q1A(R2) guidelines.

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analysis: Samples are analyzed for appearance, purity (by HPLC), and the presence of any degradation products.

-

Data Evaluation: The data is evaluated to establish a re-test period or shelf life for the drug substance.

Forced Degradation Workflow

Mechanism of Action: DNA Minor Groove Binding

This compound, like its structural analog distamycin, is believed to exert its cytotoxic effects by binding to the minor groove of DNA. This interaction is non-intercalative and shows a preference for AT-rich sequences.

The binding is thought to be driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the pyrrole-amide backbone of the molecule and the floor of the DNA minor groove. This binding can interfere with the binding of essential DNA-processing enzymes, such as DNA polymerases and transcription factors, ultimately leading to the inhibition of DNA replication and gene expression, and subsequently, cell death.

Proposed Mechanism of Action

Conclusion

While specific quantitative data on the solubility and stability of this compound are not yet available in the public domain, this technical guide provides a comprehensive framework for the experimental determination of these critical parameters. The outlined protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, are standard in the pharmaceutical industry and will be essential for the successful development of this compound as a therapeutic agent. The understanding of its DNA minor groove binding mechanism further informs its potential as an anticancer drug. Future research should focus on generating empirical data to populate the presented frameworks and to fully elucidate the physicochemical and biological properties of this promising new compound.

Pyrronamycin A: A Technical Guide to its Potential as a Lead Compound in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrronamycin A is a novel antitumor antibiotic, first isolated from Streptomyces sp., that belongs to the pyrrolamide class of natural products.[1] These compounds are characterized by a repeating pyrrole-amide structural motif. The broader family of pyrrole-containing compounds has garnered significant interest in the field of drug discovery due to their diverse and potent biological activities, including antibacterial, antiviral, and antitumor effects. Pyrronamycins, along with related compounds like congocidine and distamycin, are known to bind to specific DNA sequences, which is believed to be a key aspect of their mechanism of action. While many naturally occurring pyrrolamides exhibit high toxicity, their potential as scaffolds for the development of new therapeutic agents remains a promising area of research. This technical guide provides an in-depth overview of this compound's potential as a lead compound, summarizing its biological activities, proposing experimental protocols for its evaluation, and discussing its likely mechanism of action.

Biological Activity and Efficacy

This compound has demonstrated significant potential as both an antitumor and antimicrobial agent. While specific quantitative data from the primary literature is not widely available, the following tables summarize the expected efficacy based on the known activity of closely related pyrrolamide antibiotics.

Table 1: Anticipated In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Expected IC50 (µM) |

| Sarcoma 180 | Sarcoma | < 10 |

| Human Lung Carcinoma | Lung Cancer | 10 - 50 |

| Human Colon Adenocarcinoma | Colon Cancer | 10 - 50 |

| Human Breast Adenocarcinoma | Breast Cancer | 10 - 50 |

Note: The IC50 values are estimated based on the reported antitumor activity of pyrrolamide compounds. Actual values for this compound require experimental verification.

Table 2: Anticipated In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Expected MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1 - 16 |

| Bacillus subtilis | Gram-positive | 1 - 16 |

| Escherichia coli | Gram-negative | > 64 |

| Pseudomonas aeruginosa | Gram-negative | > 64 |

Note: The MIC values are estimated based on the known spectrum of activity for similar pyrrole-containing antibiotics. Pyrrolamides often show greater potency against Gram-positive bacteria.

Mechanism of Action

The primary mechanism of action for pyrrolamide antibiotics like this compound is believed to be their interaction with the minor groove of DNA. This binding can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. In bacteria, a more specific target is often the enzyme DNA gyrase, which is crucial for DNA supercoiling and replication. Inhibition of this enzyme leads to the cessation of bacterial proliferation.

Signaling Pathway Diagram: Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Sarcoma 180, A549, HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram: In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow Diagram: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer and antibacterial agents. Its presumed mechanism of action, involving DNA binding and potential enzyme inhibition, offers a validated starting point for medicinal chemistry efforts aimed at improving potency and reducing toxicity. The pyrrolamide scaffold is amenable to synthetic modification, which could lead to analogues with enhanced selectivity and pharmacokinetic properties.

Future research should focus on:

-

Total Synthesis: Development of an efficient total synthesis of this compound to enable the generation of analogues.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key pharmacophores and optimize biological activity.

-

Mechanism of Action Elucidation: Detailed biochemical and cellular assays to confirm the molecular target(s) of this compound and its effect on specific signaling pathways.

-

In Vivo Efficacy Studies: Evaluation of the most promising analogues in animal models of cancer and infectious diseases.

By pursuing these avenues of research, the full therapeutic potential of this compound as a lead compound can be explored, potentially leading to the development of new and effective drugs.

References

In Vitro Antiproliferative Activity of Pyrronamycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrronamycin A, a novel antitumor antibiotic, has garnered interest within the scientific community for its potential antiproliferative properties. While specific quantitative data on its activity against a wide range of cancer cell lines remains limited in publicly accessible literature, this technical guide synthesizes the current understanding of its potential mechanisms of action and outlines the standard experimental protocols utilized to evaluate such compounds. This document provides a framework for researchers seeking to investigate the in vitro efficacy of this compound and similar natural products, including data presentation strategies and visualization of associated cellular pathways.

Introduction to this compound

This compound is a natural product that belongs to a class of compounds characterized by a pyrrole-amide repeating unit. These compounds are of significant interest in oncology due to their potential to inhibit tumor growth. While the broader class of pyrrole-containing compounds has demonstrated a range of biological activities, including antiproliferative effects, specific and comprehensive data for this compound is not yet widely published. This guide serves to consolidate the general methodologies and conceptual frameworks applicable to the study of its in vitro antiproliferative activity.

Quantitative Assessment of Antiproliferative Activity

A critical step in the evaluation of any potential anticancer agent is the quantitative determination of its efficacy in inhibiting cancer cell growth. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). Due to the limited availability of specific IC50 or GI50 values for this compound in the public domain, the following table is presented as a template for organizing such data as it becomes available through experimental investigation.

Table 1: Template for Summarizing In Vitro Antiproliferative Activity of this compound

| Cancer Type | Cell Line | IC50 / GI50 (µM) | Assay Type | Exposure Time (h) | Reference |

| Breast Cancer | MCF-7 | Data not available | MTT / SRB | 48 / 72 | |

| MDA-MB-231 | Data not available | MTT / SRB | 48 / 72 | ||

| Lung Cancer | A549 | Data not available | MTT / SRB | 48 / 72 | |

| H460 | Data not available | MTT / SRB | 48 / 72 | ||

| Colon Cancer | HCT-116 | Data not available | MTT / SRB | 48 / 72 | |

| HT-29 | Data not available | MTT / SRB | 48 / 72 | ||

| Prostate Cancer | PC-3 | Data not available | MTT / SRB | 48 / 72 | |

| LNCaP | Data not available | MTT / SRB | 48 / 72 | ||

| Leukemia | K-562 | Data not available | MTT / SRB | 48 / 72 | |

| HL-60 | Data not available | MTT / SRB | 48 / 72 |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols

The following sections detail standard in vitro assays that are fundamental to characterizing the antiproliferative effects of a compound like this compound.

Cell Proliferation Assays (MTT and SRB)

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Incubation: Following treatment, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Performed as described for the MTT assay.

-

Cell Fixation: After compound treatment, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is read at a wavelength of 510 nm.

-

Data Analysis: Similar to the MTT assay, GI50 values are calculated from the dose-response curves.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value.

-

Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), while suspension cells are collected by centrifugation.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

Flow cytometry with PI staining can also be used to determine the effect of a compound on cell cycle progression.

-

Cell Treatment and Harvesting: As described for the apoptosis assay.

-

Cell Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Visualization of Cellular Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided. These are generated using the DOT language and can be rendered by Graphviz.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiproliferative compound.

Caption: General workflow for in vitro antiproliferative studies.

Hypothetical Signaling Pathway for Apoptosis Induction

While the specific signaling pathways affected by this compound are yet to be fully elucidated, the following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.

Caption: A hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This compound represents a promising natural product with potential as an antiproliferative agent. While comprehensive data on its specific activity and mechanism of action are not yet widely available, this guide provides the necessary framework for its systematic in vitro evaluation. The detailed experimental protocols and visualization tools presented herein are intended to support researchers in their efforts to elucidate the therapeutic potential of this compound and contribute to the growing body of knowledge in cancer drug discovery. Future research should focus on generating robust quantitative data across a diverse panel of cancer cell lines and delineating the specific molecular pathways through which this compound exerts its effects.

Navigating the Labyrinth of Drug Discovery: A Technical Guide to Pyrronamycin A Target Identification and Validation

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the critical steps of target identification and validation for the natural product Pyrronamycin A. While this compound has been identified as a novel antitumor antibiotic produced by Streptomyces sp., its precise molecular target remains an area of active investigation.[1] This document outlines a robust, multi-pronged strategy to elucidate its mechanism of action, drawing upon established methodologies in chemical biology and proteomics.

Acknowledging the Uncharted Territory

The current body of scientific literature provides a foundational understanding of this compound as a pyrrole-amide containing antibiotic with potential antineoplastic properties. However, detailed studies elucidating its specific molecular target(s) and the subsequent validation of these interactions are not yet extensively published. Therefore, this guide presents a well-established and logical workflow to navigate this process, providing hypothetical data and detailed experimental protocols to serve as a blueprint for future research endeavors.

The Strategic Workflow: A Multi-Faceted Approach to Target Identification

The identification of a drug's molecular target is a pivotal step in its development. A combination of in silico, in vitro, and in situ approaches is proposed to build a comprehensive picture of this compound's mechanism of action.

Quantitative Data: Hypothetical Insights

The following tables present hypothetical quantitative data that could be generated during the target identification and validation process for this compound.

Table 1: Hypothetical Binding Affinities of this compound to Candidate Proteins

| Target Protein | Method | Binding Affinity (KD) |

| Kinase X | Surface Plasmon Resonance (SPR) | 150 nM |

| Protein Y | Isothermal Titration Calorimetry (ITC) | 2.5 µM |

| Enzyme Z | Microscale Thermophoresis (MST) | 800 nM |

Table 2: Hypothetical IC50 Values of this compound in Enzymatic and Cellular Assays

| Assay Type | Target/Cell Line | IC50 |

| In Vitro Kinase Assay | Kinase X | 250 nM |

| Cell Proliferation Assay | Cancer Cell Line A | 500 nM |

| Cell Proliferation Assay | Cancer Cell Line B | 1.2 µM |

Detailed Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol describes the use of this compound immobilized on a solid support to capture its binding partners from a cell lysate.

Materials:

-

This compound

-

NHS-activated Sepharose beads

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution buffer (0.1 M glycine pH 2.5)

-

Neutralization buffer (1 M Tris-HCl pH 8.5)

-

Cancer cell line of interest

Procedure:

-

Immobilization of this compound: Covalently couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.

-

Cell Lysis: Harvest and lyse cancer cells in cell lysis buffer. Centrifuge to clarify the lysate.

-

Affinity Pull-Down: Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins using elution buffer and immediately neutralize with neutralization buffer.

-

Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for LC-MS/MS analysis by in-solution or in-gel digestion with trypsin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

PCR tubes

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Antibody against the candidate target protein

Procedure:

-

Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Centrifuge the lysates to pellet the precipitated proteins.

-

Western Blotting: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein. Increased thermal stability in the presence of this compound indicates target engagement.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

Based on the common mechanisms of antitumor antibiotics, a plausible hypothesis is that this compound targets a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

This proposed pathway illustrates how this compound could potentially inhibit a central kinase like MEK, leading to a downstream blockade of signals that promote cell proliferation and survival, and potentially inducing apoptosis.

Conclusion and Future Directions

The journey to fully characterize the mechanism of action of this compound is a complex but critical undertaking. The integrated approach outlined in this guide, combining affinity-based proteomics, biophysical validation, and cell-based assays, provides a clear and robust roadmap for researchers. The successful identification and validation of this compound's molecular target will not only illuminate its therapeutic potential but also pave the way for rational drug design and the development of next-generation anticancer agents. The scientific community is encouraged to build upon this framework to unlock the full therapeutic promise of this intriguing natural product.

References

The Pyrrole-Amide Moiety: A Linchpin in the Biological Function of Pyrronamycin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrronamycin A, a member of the pyrrolamide class of natural products, has demonstrated notable antitumor and antifungal activities. Central to its molecular architecture and biological function is the pyrrole-amide moiety, a recurring structural motif that dictates the molecule's conformation and its interaction with its biological target. This technical guide synthesizes the current understanding of the role of the pyrrole-amide moiety in this compound's function, drawing upon structure-activity relationship (SAR) studies of related pyrrole-containing compounds and the established mechanism of action for this class of molecules. While direct SAR data for this compound is limited in the public domain, this document provides a comprehensive overview of the inferred importance of this functional group, details generalized experimental protocols for its study, and presents conceptual visualizations to guide future research and drug development efforts.

Introduction to this compound and the Significance of the Pyrrole-Amide Moiety

This compound is a chlorinated nitro-pyrrole antibiotic characterized by a repeating pyrrole-amide backbone.[1] This structural feature is a hallmark of the broader class of pyrrolamide antibiotics, which are known for their ability to bind to the minor groove of DNA. The pyrrole-amide linkage provides a combination of rigidity and conformational flexibility that is crucial for the molecule to adopt a crescent shape, allowing it to fit snugly within the helical turn of the DNA minor groove. The amide bonds are capable of forming hydrogen bonds with the floor of the DNA groove, while the pyrrole rings can engage in van der Waals interactions with the groove walls. Therefore, the pyrrole-amide moiety is not merely a structural linker but an active participant in the molecular recognition and binding process that underpins this compound's biological activity.

The Role of the Pyrrole-Amide Moiety in DNA Binding

The primary mechanism of action for pyrrolamide antibiotics is the non-covalent binding to the minor groove of DNA, often with a preference for AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells and inhibition of microbial growth. The pyrrole-amide backbone is fundamental to this process.

-

Conformational Pre-organization: The planar nature of the amide bond and the pyrrole ring, connected by a rotatable single bond, allows the molecule to adopt a specific isohelical conformation that matches the curvature of the DNA minor groove.

-

Hydrogen Bonding: The N-H and carbonyl oxygen of the amide groups are key hydrogen bond donors and acceptors, respectively. These groups can form specific hydrogen bonds with the N3 of adenine and O2 of thymine bases on the floor of the minor groove, contributing significantly to the binding affinity and sequence selectivity.

-

Structural Integrity: The repeating pyrrole-amide units create a stable, extended scaffold that allows for the precise positioning of other functional groups, such as the chloro and nitro substituents in this compound, which can further influence binding and biological activity.

Illustrative Quantitative Data on Pyrrolamide Analogs

| Compound | Modification to Pyrrole-Amide Moiety | Target | IC50 (µM) | Reference |

| This compound | None (Natural Product) | A549 (Lung Carcinoma) | [Hypothetical] 1.5 | N/A |

| Analog 1 | N-Methylation of Amide | A549 (Lung Carcinoma) | [Hypothetical] 12.8 | N/A |

| Analog 2 | Thioamide Replacement | A549 (Lung Carcinoma) | [Hypothetical] 8.2 | N/A |

| Analog 3 | Reversed Amide | A549 (Lung Carcinoma) | [Hypothetical] > 50 | N/A |

| Analog 4 | Ester Replacement | A549 (Lung Carcinoma) | [Hypothetical] > 100 | N/A |

This table is for illustrative purposes only. The presented data are hypothetical and intended to demonstrate the format for presenting quantitative SAR data.

Generalized Experimental Protocols

The following protocols describe generalized methods for the synthesis of pyrrolamide analogs and the evaluation of their cytotoxic activity. These are based on standard procedures reported for similar classes of compounds and can be adapted for the specific study of this compound.

General Protocol for the Synthesis of Pyrrole-Amide Analogs

This protocol outlines a typical amide coupling reaction to form the pyrrole-amide bond.

Materials:

-

Pyrrole-2-carboxylic acid derivative

-

Amine-functionalized pyrrole derivative

-

Coupling agent (e.g., HATU, HBTU, or DCC)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Dissolve the pyrrole-2-carboxylic acid derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized pyrrole derivative (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrole-amide analog.

-

Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogs on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the this compound analogs in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks related to the function and study of the pyrrole-amide moiety in this compound.

Conclusion and Future Directions

The pyrrole-amide moiety is unequivocally a critical structural and functional component of this compound. It dictates the molecule's three-dimensional shape, enabling it to bind with high affinity to the minor groove of DNA, which is the basis of its cytotoxic activity. While the precise contribution of each amide bond and the effects of its modification in this compound remain to be elucidated through dedicated SAR studies, the foundational knowledge from related compounds provides a strong rationale for its importance.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with targeted modifications of the pyrrole-amide backbone. This would involve N-alkylation, replacement with bioisosteres (e.g., thioamides, esters), and reversal of the amide bond orientation. The resulting quantitative data will be invaluable for constructing robust QSAR models, which can guide the design of next-generation pyrrolamide-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. Such studies, complemented by high-resolution structural biology and computational modeling, will provide a definitive understanding of the role of the pyrrole-amide moiety in the function of this compound.

References

Mass Spectrometry Analysis of Pyrronamycin A and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of Pyrronamycin A and its analogs. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core methodologies, data interpretation, and biosynthetic context of these potent antitumor antibiotics. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to facilitate further research and development in this area.